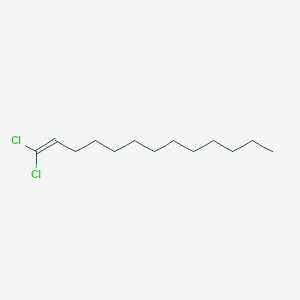
1,1-Dichlorotridec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichlorotridec-1-ene is an organochlorine compound characterized by the presence of two chlorine atoms attached to the first carbon of a tridecene chain. This compound is a colorless liquid with a sharp odor, and it is poorly soluble in water but soluble in organic solvents. It is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,1-Dichlorotridec-1-ene typically involves the dehydrochlorination of 1,1,2-trichlorotridecane. This reaction is base-catalyzed, often using sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) at elevated temperatures around 100°C . The reaction can be represented as follows:
Cl2CHCH2Cl+NaOH→Cl2C=CH2+NaCl+H2O
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,1-Dichlorotridec-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated aldehydes and acids.
Reduction: Reduction reactions typically yield tridecene derivatives with fewer chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dichlorotridec-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organochlorine compounds.
Biology: Studies often explore its effects on biological systems, particularly its potential as a biocide.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1-Dichlorotridec-1-ene exerts its effects involves the interaction of its chlorine atoms with various molecular targets. These interactions can disrupt cellular processes, leading to its use as a biocide. The pathways involved often include the inhibition of enzyme activity and interference with cellular membranes.
Comparaison Avec Des Composés Similaires
1,1-Dichlorotridec-1-ene can be compared with other similar compounds, such as:
1,1-Dichloroethene:
1,1-Dichloroethane: This compound is used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts.
Propriétés
Numéro CAS |
86001-98-1 |
|---|---|
Formule moléculaire |
C13H24Cl2 |
Poids moléculaire |
251.2 g/mol |
Nom IUPAC |
1,1-dichlorotridec-1-ene |
InChI |
InChI=1S/C13H24Cl2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h12H,2-11H2,1H3 |
Clé InChI |
ZDBFZDDSMHVACF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



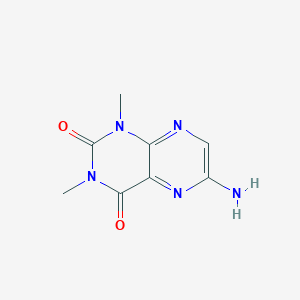
![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)

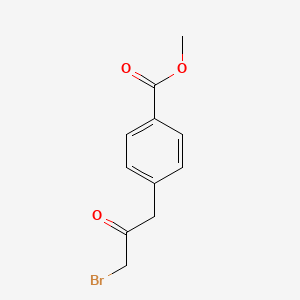
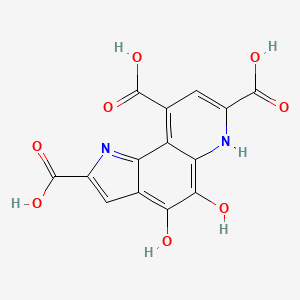
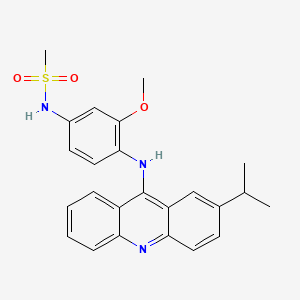
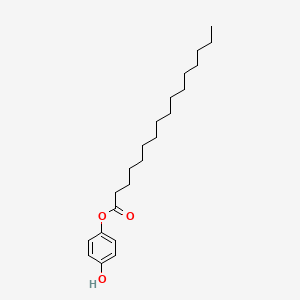
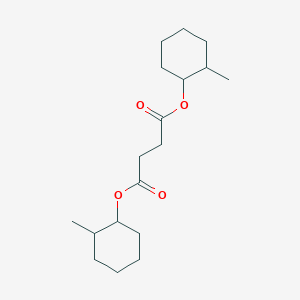
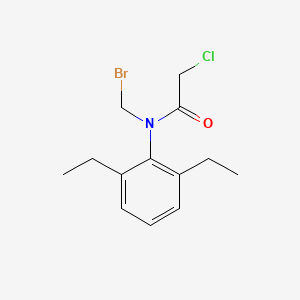
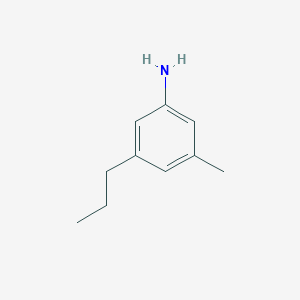
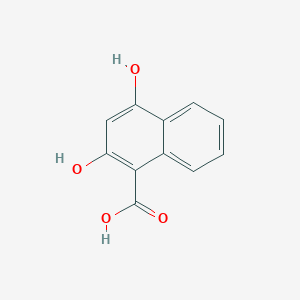
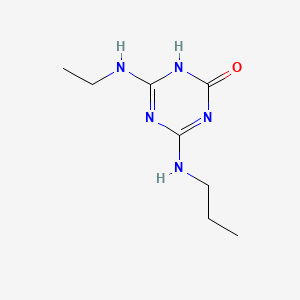
![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
